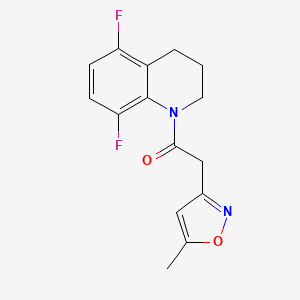![molecular formula C12H22N2OS B7582621 1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B7582621.png)
1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP), is a synthetic cathinone that belongs to the pyrrolidinophenone family. It is a designer drug that has gained popularity in recent years due to its psychoactive properties. MPHP is structurally similar to other cathinones such as α-PVP and α-PHP. The aim of
作用機序
The mechanism of action of MPHP involves its interaction with the dopamine transporter (DAT) in the brain. MPHP binds to DAT and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This results in increased stimulation of the dopaminergic system, leading to the psychoactive effects of MPHP.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPHP are similar to other cathinones. MPHP has been shown to increase locomotor activity and hyperthermia in animal models. It also increases heart rate and blood pressure, leading to cardiovascular effects. MPHP has been found to have a high potential for abuse and addiction due to its potent psychoactive properties.
実験室実験の利点と制限
MPHP has several advantages for use in lab experiments. Its synthesis method is relatively simple, and it is readily available for purchase from chemical suppliers. MPHP has potent psychoactive properties, making it a useful tool for investigating the mechanisms of addiction and drug abuse. However, MPHP also has several limitations. Its high potential for abuse and addiction makes it difficult to use in human studies. Additionally, the lack of standardized dosing and administration methods makes it challenging to compare results across different studies.
将来の方向性
There are several future directions for research on MPHP. One area of interest is the development of new cathinones with improved safety profiles and reduced potential for abuse. Another area of research is the investigation of the long-term effects of MPHP use on the brain and behavior. Additionally, the development of new animal models for studying the effects of MPHP could lead to a better understanding of its neurobiological mechanisms.
合成法
The synthesis of MPHP involves the reaction of 4'-Methylpropiophenone with thian-4-ylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques. The synthesis method of MPHP is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
MPHP has been used in scientific research to investigate its psychoactive properties. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other cathinones. MPHP has also been found to have stimulant effects on the central nervous system, leading to increased locomotor activity and hyperthermia in animal models. These properties make MPHP a useful tool for studying the neurobiological mechanisms of addiction and drug abuse.
特性
IUPAC Name |
1-[3-(thian-4-ylamino)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-2-12(15)14-6-3-11(9-14)13-10-4-7-16-8-5-10/h10-11,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKWGKWTLRJPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Ethyl-3-hydroxyazetidin-1-yl)-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7582550.png)

![3-[(3,5-Dichlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582562.png)
![3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582564.png)

![2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid](/img/structure/B7582578.png)
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7582588.png)
![3-[(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582590.png)
![2-Hydroxy-3-[[4-(methoxymethyl)benzoyl]amino]-2-methylpropanoic acid](/img/structure/B7582598.png)
![2-Hydroxy-2-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7582599.png)
![2-Hydroxy-2-methyl-3-[(4-nitrophenyl)sulfonylamino]propanoic acid](/img/structure/B7582602.png)
![2-[Cyclopropylmethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7582612.png)
![3-[(2-Chloro-4,5-difluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582613.png)
